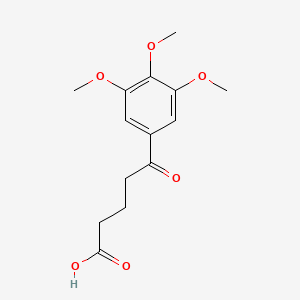

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid

Description

Properties

IUPAC Name |

5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-7-9(8-12(19-2)14(11)20-3)10(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYXZGUQHIJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316891 | |

| Record name | 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34759-04-1 | |

| Record name | NSC308807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4,5-TRIMETHOXYBENZOYL)BUTYRIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the fifth position.

Hydrolysis: The intermediate compound is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis . It is utilized in the development of various chemical intermediates and can participate in multiple reactions, including oxidation, reduction, and nucleophilic substitution. Its unique structure allows for the synthesis of more complex molecules, making it valuable in chemical research and development.

Antibacterial Activity

Research has indicated that 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate signaling pathways related to inflammation, which could make it useful in treating inflammatory diseases.

Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress and related diseases.

Antitumor Potential

There is growing interest in the antitumor potential of this compound. Research has demonstrated its ability to inhibit certain cancer cell lines, suggesting it may interact with molecular targets involved in cancer progression. Specific IC50 values for various cancer cell lines have been reported, indicating effective cytotoxicity at certain concentrations.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific enzymes and receptors involved in these diseases makes it a candidate for further pharmacological studies.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a reagent in various chemical reactions enhances its utility in industrial chemistry.

Case Study 1: Antibacterial Research

A study focused on evaluating the antibacterial activity of this compound against various bacterial strains demonstrated promising results. The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that this compound could modulate key inflammatory pathways. In vitro studies indicated a reduction in pro-inflammatory cytokine levels when treated with the compound.

Case Study 3: Antitumor Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell proliferation at varying concentrations.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and biological features of 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid with related compounds:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound is critical for tubulin binding, as seen in combretastatin analogues . Comparatively, 3-Methyl-5-oxo-5-phenylpentanoic acid () lacks methoxy groups, resulting in weaker enzyme inhibition. 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid () substitutes the aromatic ring with fluorine atoms, which improve metabolic stability but shift activity toward antimicrobial effects rather than anticancer .

Role of the Pentanoic Acid Moiety: The pentanoic acid chain enhances solubility and facilitates salt formation, a feature absent in compounds like 5-Methylisoxazole-3-carboxamide (), which lacks this group and shows reduced binding specificity.

Impact of Heterocyclic Additions: The piperazinyl group in 5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazinyl]pentanoic acid () introduces basicity, improving interaction with charged residues in enzyme active sites .

Biological Activity

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a phenyl group substituted by three methoxy groups, which significantly influence its reactivity and solubility. Its molecular formula is and it has a molecular weight of approximately 292.33 g/mol.

1. Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable studies have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing antibacterial agents, although further studies are necessary to elucidate the mechanisms involved .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate signaling pathways related to inflammation, potentially making it useful in treating inflammatory diseases. The presence of methoxy groups enhances its interaction with biological targets involved in these pathways .

3. Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties. This activity could be beneficial in protecting cells from oxidative stress and related diseases .

4. Antitumor Potential

There is growing interest in the antitumor potential of this compound. Research has demonstrated its ability to inhibit certain cancer cell lines, suggesting it may interact with molecular targets involved in cancer progression. For example:

- IC50 values for various cancer cell lines have been reported, indicating effective cytotoxicity at specific concentrations .

The biological effects of this compound are believed to stem from its interactions with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic processes.

- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to inflammation and cancer .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Molecules (2010) | Antibacterial activity | Moderate effectiveness against S. aureus and E. coli |

| European Journal of Medicinal Chemistry (2010) | Anti-inflammatory properties | Potential modulation of inflammatory pathways |

| PubMed Central (2019) | Antitumor effects | Inhibition of cancer cell lines with specific IC50 values |

These studies highlight the compound's multifaceted biological activities and underline the need for further research to fully understand its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid, and how are intermediates characterized?

The compound is synthesized via Friedel-Crafts acylation using glutaric anhydride and aromatic precursors under inert atmospheres (e.g., argon). Key steps include:

- Dissolving reactants (e.g., trimethoxyphenyl derivatives) in dichloromethane with Lewis acids like AlCl₃.

- Slow addition of anhydride solutions, followed by quenching with iced water and extraction with sodium bicarbonate.

- Purification via recrystallization and characterization by ¹H NMR (e.g., δ 2.06–7.79 ppm for protons on aromatic and aliphatic chains) and LC-ESI-MS (positive/negative ion modes for molecular ion confirmation) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed using HPLC-UV (≥90% purity thresholds) and LC-MS-UV for detecting impurities. Structural confirmation involves:

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in DMSO (1 mg/mL) and should be stored at −20°C to prevent degradation. Avoid exposure to moisture and light to maintain stability .

Advanced Research Questions

Q. How can esterification reactions be optimized to synthesize derivatives with varying alkyl chains?

Esterification efficiency depends on:

- Alcohol selection : Primary alcohols (e.g., methanol, ethanol) yield higher conversion rates than branched alcohols (e.g., 2-propanol) due to steric hindrance.

- Catalytic conditions : Sulfuric acid (1.2 mL per 0.83 mmol substrate) at 60°C under argon minimizes side reactions.

- Workup : Hexane extraction and sodium bicarbonate washing remove unreacted acids .

Q. What analytical strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

- Use 2D NMR techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations.

- Compare experimental ESI-MS data with computational predictions (e.g., m/z 301 [M+1] vs. theoretical 300.3 g/mol).

- Cross-validate with X-ray crystallography for solid-state structure confirmation (if crystalline derivatives are available) .

Q. How does the electronic nature of substituents (e.g., methoxy groups) influence reactivity in Friedel-Crafts acylations?

Electron-donating groups (e.g., -OCH₃) activate the aromatic ring, enhancing electrophilic substitution.

- Steric effects : 3,4,5-Trimethoxy substitution may slow reaction kinetics due to increased steric bulk.

- Reaction monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane eluent) to optimize reaction times .

Q. What pharmacological screening approaches are suitable for evaluating bioactivity?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination via MTT assay).

- Enzyme inhibition studies : Use fluorescence-based assays to probe interactions with target enzymes (e.g., kinases, proteases).

- Metabolomic profiling : Employ HPLC-ESI-TOF/MS to identify metabolic products in biological matrices .

Q. How can synthetic byproducts be minimized during large-scale preparations?

- Temperature control : Maintain ≤60°C to prevent decarboxylation or anhydride decomposition.

- Catalyst stoichiometry : Optimize AlCl₃:substrate ratios (e.g., 1.1:1) to reduce side reactions.

- Flow chemistry : Continuous reactors improve mixing and heat dissipation for scalable synthesis .

Methodological Considerations

Q. What criteria should guide the selection of characterization techniques for novel derivatives?

- Polarity : Use GC-MS for volatile esters; LC-MS for polar or thermally labile compounds.

- Structural complexity : Employ 2D NMR for stereochemical assignments or X-ray diffraction for absolute configuration.

- Quantitative analysis : Pair HPLC-UV with internal standards (e.g., 4-oxo-5-phenylpentanoic acid) for purity quantification .

Q. How can computational tools complement experimental data in mechanistic studies?

- DFT calculations : Model transition states to rationalize reaction pathways (e.g., acylium ion formation in Friedel-Crafts).

- Molecular docking : Predict binding affinities of derivatives with biological targets (e.g., enzyme active sites).

- Retrosynthetic analysis : Plan synthetic routes using software like ChemAxon or Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.